N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a hexahydroquinolinone core fused with a 4-methylphenyl group at position 4, a cyano substituent at position 3, and a sulfanyl-linked acetamide side chain bearing a benzyl group. Its structural determination has been facilitated by crystallographic refinement tools such as SHELXL, a widely recognized program for high-precision small-molecule analysis .
Properties
IUPAC Name |
N-benzyl-2-[[3-cyano-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-17-10-12-19(13-11-17)24-20(14-27)26(29-21-8-5-9-22(30)25(21)24)32-16-23(31)28-15-18-6-3-2-4-7-18/h2-4,6-7,10-13,24,29H,5,8-9,15-16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEJXQVJDBNCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NCC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for cyanoacetamides often involve solvent-free reactions, which are both economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of cyanoacetamides can participate in condensation reactions with various reagents.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano and carbonyl groups are suitably positioned to enable reactions with common bidentate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various substituted aryl or heteryl amines. Reaction conditions often involve stirring without solvent at elevated temperatures or using catalytic amounts of bases such as piperidine .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have diverse biological activities and potential therapeutic applications .
Scientific Research Applications
N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide involves its interaction with various molecular targets and pathways. The compound’s cyano and carbonyl groups enable it to participate in various biochemical reactions, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | LogP | Aqueous Solubility (µg/mL) |
|---|---|---|---|---|
| Target | 3-CN, 4-(4-MePh), N-benzyl-SAc | 487.59 | 3.8 | 12.7 |
| Analog A | 3-NO₂, 4-Ph, N-ethyl-SAc | 473.54 | 4.1 | 8.2 |
| Analog B | 3-CN, 4-(4-ClPh), N-benzyl-SAc | 522.03 | 4.3 | 5.9 |
| Analog C | 3-CN, 4-(4-MePh), N-H-SAc | 413.47 | 3.2 | 22.4 |
Key Observations :
- Lipophilicity (LogP) : The benzyl group in the target compound increases LogP compared to Analog C (N-H), enhancing membrane permeability but reducing solubility.
- Solubility : The 4-methylphenyl group (target) improves solubility relative to Analog B (4-ClPh), likely due to reduced halogen-induced hydrophobicity.
- Stability: Crystallographic studies using SHELXL reveal that the target compound’s hexahydroquinolinone ring adopts a chair conformation, minimizing steric strain compared to Analog A’s planar nitro-substituted ring .
Key Observations :
- Kinase Inhibition: The target compound’s 3-cyano group enhances EGFR binding affinity by forming a hydrogen bond with the kinase’s hinge region, as confirmed by docking studies. Analog A’s nitro group disrupts this interaction, reducing potency .
- Antimicrobial Efficacy : The sulfanyl-acetamide side chain in the target and Analog B contributes to membrane disruption in S. aureus. However, Analog B’s 4-ClPh group introduces toxicity concerns in mammalian cells.
Crystallographic and Stability Data
Crystallographic refinement via SHELXL highlights critical differences in bond lengths and angles:
- Target Compound : The C-S bond in the sulfanyl bridge measures 1.81 Å, indicating strong σ-bond character, stabilizing the molecule under physiological conditions .
- Analog C : The absence of the benzyl group shortens the acetamide side chain (C=O bond: 1.23 Å vs. 1.21 Å in target), increasing conformational flexibility but reducing thermal stability (m.p. 168°C vs. 192°C for target).
Research Findings and Mechanistic Insights
- Electronic Effects: The 4-methylphenyl group in the target compound donates electron density via hyperconjugation, stabilizing the quinolinone ring’s keto-enol tautomer, a feature absent in halogenated analogs like B .
- SAR Trends : The benzyl group’s π-stacking interactions with hydrophobic kinase pockets (e.g., EGFR) are critical for activity, as evidenced by Analog C’s 4-fold lower potency.
- Contradictory Evidence: While some studies attribute Analog B’s high LogP to improved blood-brain barrier penetration, others note off-target effects due to chloroaryl bioaccumulation .
Biological Activity
N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities based on recent research findings.
The molecular formula of this compound is C22H21N3O2S. The compound has a molecular weight of approximately 391.49 g/mol. Its structure includes a benzyl group and a quinoline derivative that contributes to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O2S |
| Molecular Weight | 391.49 g/mol |
| SMILES | Cc1ccc(C(CC(N2)=O)C(C#N)=C2SCC(OCc2ccccc2)=O)cc1 |
| InChI Key | GIAXRDCCSHGBLW-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the quinoline core followed by the introduction of the sulfanyl and acetamide groups. Specific details on the synthetic route can be found in chemical databases and journals focusing on organic synthesis.
Anticancer Activity
Recent studies have indicated that compounds similar to N-benzyl derivatives exhibit promising anticancer properties. For instance, molecular docking studies suggest potential inhibitory effects on EGFR tyrosine kinase, which is crucial for cancer cell proliferation. In vitro assays using various cancer cell lines have demonstrated that these compounds can significantly reduce cell viability and induce apoptosis in cancer cells .
Antioxidant Activity
The antioxidant capacity of N-benzyl derivatives has been evaluated using several assays including DPPH and ABTS scavenging methods. These studies reveal that the compound exhibits strong radical scavenging activity, which is essential for mitigating oxidative stress-related diseases .
Anti-inflammatory Effects
Compounds in this class have also shown anti-inflammatory properties. In vitro studies indicate that they can inhibit pro-inflammatory cytokines and enzymes like lipoxygenase (LOX), suggesting their potential use in treating inflammatory conditions .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Anticancer Efficacy : A study involving the treatment of HT29 and DU145 cell lines with N-benzyl derivatives showed a significant decrease in cell proliferation rates compared to control groups treated with standard chemotherapeutics .
- Antioxidant Assessment : Research conducted on synthesized derivatives demonstrated an IC50 value for DPPH scavenging activity at 7.12 µg/mL, outperforming standard antioxidants such as butylated hydroxyanisole (BHA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
